acetate CAS No. 53117-14-9](/img/structure/B2378960.png)

Ethyl [(2-methylphenyl)amino](oxo)acetate

货号 B2378960

CAS 编号:

53117-14-9

分子量: 207.229

InChI 键: OVFYTRYWFURUJL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

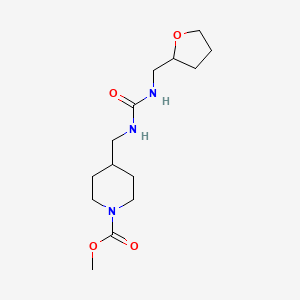

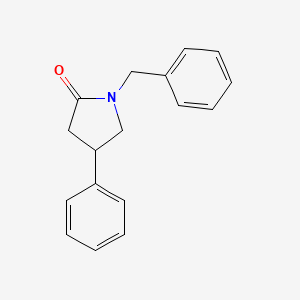

Ethyl (2-methylphenyl)aminoacetate is a chemical compound with the molecular formula C11H13NO3 . It is also known by other names such as 2-[(2-methylphenyl)amino]-2-oxoacetic acid ethyl ester, 2-keto-2-[(2-methylphenyl)amino]acetic acid ethyl ester, and acetic acid, [(2-methylphenyl)amino]oxo-, ethyl ester .

Molecular Structure Analysis

The molecular weight of Ethyl (2-methylphenyl)aminoacetate is 207.23 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count .Physical And Chemical Properties Analysis

Ethyl (2-methylphenyl)aminoacetate has a melting point of 40 °C and a boiling point of 194 °C (Press: 15 Torr). Its density is predicted to be 1.182±0.06 g/cm3 .科研应用

1. Use in Synthesis of Novel α-Ketoamide Derivatives

- Ethyl (2-methylphenyl)aminoacetate has been employed as a key component in the synthesis of novel α-ketoamide derivatives. These compounds were obtained by coupling α-ketoamide with various amino acid esters using OxymaPure/DIC as a coupling reagent. The method demonstrated clear advantages in terms of purity and yield over other methods (El‐Faham et al., 2013).

2. Formation of Dimethyl 1-Aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates

- This chemical is a precursor in the synthesis of complex compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds display atropisomerism, which refers to the phenomenon where molecules have non-interconvertible forms due to a barrier to rotation around a single bond (Yavari et al., 2002).

3. Role in Condensation Reactions for Nicotinates and Pyrido[c]cinnolines

- In condensation reactions, ethyl (2-methylphenyl)aminoacetate reacts with other compounds to yield a variety of products like arylazonicotinates and pyrido[c]cinnolines. These reactions showcase the chemical's versatility in creating complex heterocyclic structures (Al-Mousawi & El-Apasery, 2012).

4. In the Synthesis of New Quinazolines as Potential Antimicrobial Agents

- Ethyl (2-methylphenyl)aminoacetate is involved in the synthesis of new quinazoline derivatives, which have been evaluated for their antibacterial and antifungal activities. These synthesized compounds offer potential as antimicrobial agents (Desai et al., 2007).

5. Use in Synthesizing Antitumor Compounds

- The compound has been used in the synthesis of complex molecules like thiazolo[a]pyrimido[4,5-d]oxazin-4(5H)-one, which have been tested for their biocidal properties against various bacteria and fungi, indicating its potential in creating antitumor antibiotics (Youssef et al., 2011).

6. In the Synthesis of Dual Inhibitors for VEGFR-2 and EGFR Tyrosine Kinases

- This chemical is instrumental in the synthesis of compounds that inhibit VEGFR-2 and EGFR tyrosine kinases. Such compounds are significant in the development of anti-cancer agents, showcasing the chemical's application in cancer research (Riadi et al., 2021).

Safety And Hazards

性质

IUPAC Name |

ethyl 2-(2-methylanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFYTRYWFURUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(2-methylphenyl)amino](oxo)acetate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

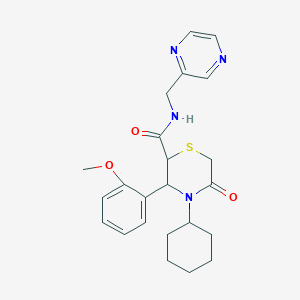

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2378878.png)

![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)

![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)

![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)

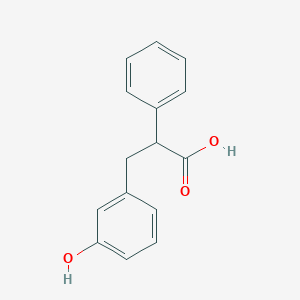

![(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2378888.png)

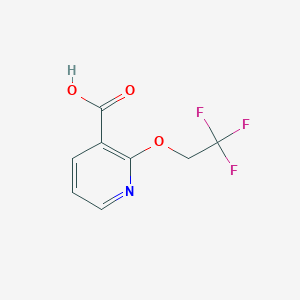

![2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide](/img/structure/B2378889.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2378897.png)